Rhodojaponin III is a bioactive diterpenoid primarily found in Rhododendron molle G. Don, a plant belonging to the Ericaceae family. [, , , , , , , , , , , ] It is classified as a grayanane diterpenoid, a class of compounds characterized by a 5/7/6/5 tetracyclic ring system. [, ] Rhodojaponin III plays a crucial role in scientific research due to its wide range of pharmacological activities, including anti-inflammatory, analgesic, antihypertensive, and insecticidal properties. [, , , , , ]
Rhodojaponin III possesses a complex molecular structure, featuring a tetracyclic ring system with multiple functional groups. [, , , ] This includes a 5/7/6/5 fused ring system characteristic of grayanane diterpenoids. [] Detailed analysis of its molecular structure has been conducted using nuclear magnetic resonance (NMR) spectroscopy techniques, including 1H NMR, 13C NMR, 1H-1H COSY, 1H-1H NOESY, 13C-1H COSY, and long-range 13C-1H COSY. [, ] These studies have allowed for complete resonance assignments of all protons in Rhodojaponin III and provided insights into its stereochemistry. []
1. Insecticide Development: Rhodojaponin III exhibits potent insecticidal activity against a wide range of insect pests, including Spodoptera litura, Plutella xylostella, Pieris rapae, Ostrinia furnacalis, Liriomyza sativae, Phyllocnistis citrella, Culex pipiens quinquefasciatus, and Panonychus citri. [, , , , , , , , , ]
Its insecticidal properties stem from its:- Antifeedant activity: This deters insects from feeding on treated plants, effectively reducing crop damage. [, , , , ]- Stomach poison activity: Rhodojaponin III exerts toxic effects when ingested by insects, leading to mortality. [, ]- Insect growth regulation: It disrupts the normal development of insects, ultimately inhibiting their growth and reproduction. [, , ]
Real-world examples of its application include the development of Rhodo 0.1% EC, a commercial botanical insecticide based on Rhodojaponin III, which effectively controls Pieris rapae populations in field trials. []
2. Rheumatoid Arthritis Research: Rhodojaponin III has shown promising results in preclinical studies for the treatment of rheumatoid arthritis. [] It reduces cartilage damage and bone erosion, inhibits angiogenesis by suppressing the expression of CD31 and VEGF, and decreases the production of pro-inflammatory cytokines like IL-6, IL-1β, and TNF-α. []
These effects are attributed to its ability to regulate the NIK/IKKα/CXCL12 pathway, suggesting its potential as a therapeutic agent for rheumatoid arthritis. []
3. Pain Management Research: Rhodojaponin III has been investigated for its analgesic properties in animal models of pain. [, ] Studies have shown that Rhodojaponin III loaded in chitosan derivatives-modified solid lipid nanoparticles exhibits significant antinociceptive effects in various pain models, including acetic acid-induced writhing, hot plate test, and formalin test. [] This suggests its potential for the development of novel pain management strategies.
4. Type II Diabetes Research: The potent PTP1B inhibitory activity of Rhodojaponin III and its derivatives, particularly mollactone B 3-O-sulfate, makes them promising candidates for the development of new therapeutic agents for type II diabetes mellitus. [] By inhibiting PTP1B, Rhodojaponin III could enhance insulin sensitivity and improve glucose homeostasis. []
CAS No.: 106344-20-1
CAS No.: 3322-93-8
CAS No.: 612-15-7
CAS No.: 13966-05-7
CAS No.: 18120-67-7